propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine
Description
Chemical Identity and Structural Characterization of Propyl[(1-Propyl-1H-Pyrazol-5-Yl)Methyl]Amine
IUPAC Nomenclature and Systematic Classification
The systematic name for this compound is derived from the pyrazole ring’s substitution pattern and the alkylamine side chain. According to IUPAC rules, the parent structure is pyrazole, a five-membered aromatic ring with nitrogen atoms at positions 1 and 2. The compound’s full name is N-[(2-propylpyrazol-3-yl)methyl]propan-1-amine , reflecting:
- A propyl group (-CH2CH2CH3) attached to the pyrazole ring’s nitrogen at position 1.
- A methylpropan-1-amine substituent (-CH2NHCH2CH2CH3) at position 3 of the pyrazole ring .
This nomenclature prioritizes the lowest locants for substituents, ensuring unambiguous identification. The “1H” descriptor specifies the tautomeric form where the hydrogen resides on the nitrogen at position 1.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C10H19N3 , calculated as follows:
- Pyrazole core : C3H3N2 (3 carbons, 3 hydrogens, 2 nitrogens).
- N1-propyl group : C3H7 (3 carbons, 7 hydrogens).
- C3-methylpropan-1-amine : C4H9N (4 carbons, 9 hydrogens, 1 nitrogen).
| Property | Value |
|---|---|
| Molecular formula | C10H19N3 |
| Molecular weight (g/mol) | 181.28 |
| Degree of unsaturation | 3 (1 ring + 1 double bond) |
The molecular weight aligns with mass spectrometry data, confirming the absence of isotopic variants or adducts in the pure compound .
Structural Features of the Pyrazole Core and N-Substituents
The pyrazole ring exhibits aromaticity due to a conjugated π-system comprising six electrons (4 from the double bonds and 2 from the lone pairs of N2). Key structural features include:
- Nitrogen positions : N1 bears the propyl group, while N2 remains unsubstituted, participating in conjugation.
- Substituent orientation : The methylpropan-1-amine group at C3 adopts a planar configuration, allowing resonance with the ring’s π-system .
The N-propyl group introduces steric bulk, potentially hindering rotation about the N1-C bond. In contrast, the methylene bridge (-CH2-) linking the amine to C3 permits flexibility, enabling conformational isomerism.
Isomeric Considerations and Tautomeric Behavior
This compound exhibits two primary forms of isomerism:
Positional Isomerism
Alternative substitution patterns on the pyrazole ring may yield isomers. For example, relocating the propyl group from N1 to N2 would produce N-[(1-propyl-1H-pyrazol-4-yl)methyl]propan-1-amine, distinguishable via NMR or X-ray crystallography .
Tautomerism
Pyrazole derivatives undergo prototropic tautomerism , where the hydrogen atom shifts between N1 and N2. While the 1H-tautomer dominates in this compound, equilibrium with the 2H-tautomer is possible under specific conditions (e.g., pH changes or thermal excitation) :
$$
\text{1H-tautomer} \rightleftharpoons \text{2H-tautomer}
$$
The equilibrium constant favors the 1H form due to stabilization from the N1-propyl group’s electron-donating inductive effect .
Stereoisomerism
No chiral centers are present in the molecule, as confirmed by its symmetrical substituents and planar geometry. Thus, stereoisomers are not observed.
Properties
Molecular Formula |
C10H19N3 |
|---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
N-[(2-propylpyrazol-3-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C10H19N3/c1-3-6-11-9-10-5-7-12-13(10)8-4-2/h5,7,11H,3-4,6,8-9H2,1-2H3 |
InChI Key |
IJWGRKKTHTXLIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CC=NN1CCC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with β-Keto Esters
The pyrazole core is traditionally synthesized by reacting hydrazine derivatives with β-keto esters. For example, ethyl acetoacetate and propylhydrazine undergo cyclization under acidic conditions to form 1-propyl-1H-pyrazole-5-carboxylate. Subsequent hydrolysis and decarboxylation yield 1-propyl-1H-pyrazole, which is then functionalized.
Reaction Conditions :
N-Alkylation of Pyrazole Intermediates
The intermediate 1-propyl-1H-pyrazole undergoes N-alkylation with propylamine derivatives. For instance, reacting 1-propyl-1H-pyrazole with chloromethylpropylamine in the presence of a base like K₂CO₃ introduces the methylamine side chain.
Optimization Challenges :
-
Regioselectivity : Competing alkylation at both nitrogen atoms of the pyrazole ring.
-
Side Reactions : Over-alkylation leading to quaternary ammonium salts.
Direct Preparation from Primary Amines
A recent breakthrough reported in The Journal of Organic Chemistry (2021) enables direct synthesis of N-substituted pyrazoles from primary aliphatic amines, bypassing traditional multistep routes. This method uses O-(4-nitrobenzoyl)hydroxylamine as a nitrene precursor to facilitate C–N bond formation.
Reaction Mechanism
The process involves:
-
Nitrene Transfer : O-(4-nitrobenzoyl)hydroxylamine generates a nitrene intermediate, which inserts into the C–H bond of the amine.
-
Cyclization : The resulting imine undergoes cyclization with a β-diketone (e.g., 2,4-pentanedione) to form the pyrazole ring.
General Procedure :
Case Study: Synthesis of this compound
Using propylamine and 2,4-pentanedione, the reaction achieves a 38% yield after chromatography. Key spectroscopic data includes:
Comparative Analysis of Synthetic Methods
| Method | Yield | Advantages | Disadvantages |
|---|---|---|---|
| Traditional Cyclization | 60–70% | Well-established protocol | Multistep, low atom economy |
| Direct Amine Functionalization | 38% | One-pot synthesis, shorter reaction time | Moderate yield, requires chromatography |
The direct method reduces synthesis steps but suffers from lower yields due to competing side reactions. Traditional routes, while longer, offer higher predictability and scalability.
Mechanistic Insights and Side Reactions
Competing Pathways in Direct Synthesis
The nitrene intermediate can undergo undesired reactions:
Solvent and Temperature Effects
-
DMF : Enhances nitrene stability but may degrade at high temperatures.
-
Temperature : Reactions above 90°C favor side products; optimal range is 80–85°C.
Advanced Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
Propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural analogs and their properties:
Key Observations:
Substituent Position Effects: The position of the substituent on the pyrazole ring (e.g., 4- vs. 5-position) influences electronic properties. For instance, methyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine (4-position substitution) may exhibit different hydrogen-bonding interactions compared to 5-position analogs .
Electron-Withdrawing vs. Electron-Donating Groups: The trifluoroethyl group in propyl{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl}amine introduces strong electron-withdrawing effects, likely reducing basicity of the amine and increasing metabolic stability . Propyl and methyl groups (electron-donating) may enhance solubility in non-polar solvents compared to fluorinated analogs.
Functional Group Diversity :
- Hydrazine derivatives (e.g., (1-p-tolyl-1H-pyrazol-5-yl)-hydrazine) are prone to cyclization reactions, forming fused heterocycles like pyrazolotriazolopyrimidines, which are pharmacologically relevant .
Inferred Physicochemical Properties
- Solubility : Higher molecular weight compounds (e.g., fluorophenyl derivatives) may exhibit lower aqueous solubility due to increased hydrophobicity.
Biological Activity
Propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by dual pyrazole moieties connected through a methylamine linkage. This structural arrangement contributes to its chemical reactivity and biological interactions. Pyrazole derivatives are known for their roles in medicinal chemistry, exhibiting various pharmacological effects.
The biological activity of this compound can be attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects such as:
- Anticancer Activity : Exhibiting cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : Potentially reducing inflammation through modulation of inflammatory pathways.
- Antimicrobial Properties : Showing effectiveness against bacterial and fungal strains.
Biological Activity Spectrum
Research has demonstrated that compounds containing pyrazole structures exhibit a range of biological activities. Below is a summary of key findings related to the biological activity of this compound and similar compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazole derivatives, providing insights into their potential therapeutic applications:
-
Anticancer Studies :
- Wei et al. reported that certain pyrazole derivatives showed significant inhibitory effects on A549 lung cancer cells, with IC50 values indicating potent anticancer activity .
- Xia et al. synthesized 1-arylmethyl-3-aryl-1H-pyrazole derivatives that induced significant apoptosis in cancer cells, highlighting their potential as anticancer agents .
- Antimicrobial Activity :
-
Anti-inflammatory Effects :
- Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines, suggesting their role in managing inflammatory diseases.
Computational Studies
Recent advancements in computational methods have facilitated the prediction of biological activity for pyrazole derivatives. Structure-activity relationship (SAR) modeling has been employed to identify potential therapeutic candidates based on their structural features . These predictive tools are essential for guiding future experimental designs.
Q & A
Q. What are the optimal synthetic routes for propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step alkylation or condensation reactions. A common method is the alkylation of pyrazole derivatives (e.g., 1-propyl-1H-pyrazole-5-carbaldehyde) with propylamine in the presence of a base (e.g., NaH or K₂CO₃) in aprotic solvents like DMF or DMSO. Elevated temperatures (60–80°C) and inert atmospheres improve reaction efficiency. Purification via column chromatography or recrystallization ensures high purity (>95%) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
- NMR spectroscopy (¹H, ¹³C) confirms substituent positions and amine proton environments.
- IR spectroscopy identifies functional groups (e.g., N-H stretching at ~3300 cm⁻¹).
- X-ray crystallography (using SHELX software for refinement ) resolves the 3D structure, including bond angles and torsion angles between the pyrazole and amine groups.
- Mass spectrometry (ESI-MS or GC-MS) verifies molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How do structural modifications at specific positions on the pyrazole ring influence the compound's biological activity, and what computational methods are used to predict these effects?
- Substituent effects : Introducing electron-withdrawing groups (e.g., -F) at the pyrazole’s 3-position enhances binding affinity to enzymes like cyclooxygenase-2 (COX-2). Propyl chain length affects lipophilicity and membrane permeability .
- Computational methods :
- Molecular docking (AutoDock, Schrödinger) predicts binding modes to target proteins.
- QSAR models correlate substituent properties (e.g., Hammett constants) with bioactivity, guiding rational design .
Q. What strategies are employed to resolve contradictions in reported biological activities across different studies involving this compound?
- Assay standardization : Validate bioactivity using consistent cell lines (e.g., HeLa for cytotoxicity) and enzyme isoforms (e.g., COX-2 vs. COX-1).
- Dose-response analysis : Compare EC₅₀ values under identical conditions (pH, temperature).
- Metabolic stability testing : Assess whether in vitro results align with in vivo pharmacokinetics using liver microsomes .
Q. What in vitro and in vivo models are recommended for evaluating the compound's pharmacokinetic and toxicity profiles?
- In vitro :
- Caco-2 cells for intestinal absorption.
- CYP450 inhibition assays to predict drug-drug interactions.
- In vivo :
- Rodent models for bioavailability and half-life studies.
- Zebrafish embryos for acute toxicity screening.
- Analytical methods : LC-MS/MS quantifies plasma concentrations, while histopathology assesses organ toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
